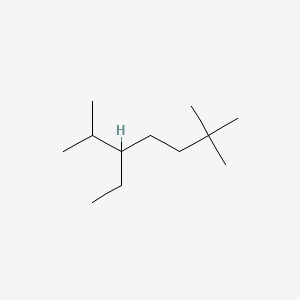

5-Ethyl-2,2,6-trimethylheptane

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

CAS No. |

62199-15-9 |

|---|---|

Molecular Formula |

C12H26 |

Molecular Weight |

170.33 g/mol |

IUPAC Name |

5-ethyl-2,2,6-trimethylheptane |

InChI |

InChI=1S/C12H26/c1-7-11(10(2)3)8-9-12(4,5)6/h10-11H,7-9H2,1-6H3 |

InChI Key |

LYZRWXZZVRWJHX-UHFFFAOYSA-N |

Canonical SMILES |

CCC(CCC(C)(C)C)C(C)C |

Origin of Product |

United States |

Foundational & Exploratory

An In-depth Technical Guide to the Physical Properties of 5-Ethyl-2,2,6-trimethylheptane

This technical guide provides a comprehensive overview of the known and predicted physical properties of the branched alkane, 5-Ethyl-2,2,6-trimethylheptane. Designed for researchers, scientists, and professionals in drug development, this document summarizes key physicochemical data, outlines detailed experimental protocols for their determination, and includes a logical workflow for the physical characterization of branched alkanes.

Core Physical Properties

This compound is a saturated hydrocarbon with the molecular formula C₁₂H₂₆.[1][2][3] Its structure consists of a seven-carbon heptane (B126788) backbone with an ethyl group at the fifth position and three methyl groups at the second and sixth positions. The physical characteristics of this compound are crucial for its handling, application, and analysis in a laboratory setting.

Summary of Physicochemical Data

The following table summarizes the available quantitative data for this compound. It is important to note that while some experimentally determined values are available, many are estimated or computed through various modeling techniques.

| Property | Value | Source |

| Molecular Formula | C₁₂H₂₆ | [1][2][3] |

| Molecular Weight | 170.33 g/mol | [1][2][3] |

| Boiling Point | 187 °C | [3] |

| Melting Point | -50.8 °C (estimate) | [3] |

| Density | 0.7520 g/cm³ | [3] |

| Refractive Index | 1.4217 | [3] |

Experimental Protocols for Physical Property Determination

Accurate determination of physical properties is fundamental for the characterization of a chemical compound. Below are detailed, generalized experimental protocols applicable to the determination of the key physical properties of liquid hydrocarbons like this compound.

Boiling Point Determination (Thiele Tube Method)

The boiling point of a liquid is the temperature at which its vapor pressure equals the external pressure. The Thiele tube method is a common and efficient technique for determining the boiling point of small quantities of a liquid.

Materials:

-

Thiele tube

-

Thermometer (calibrated)

-

Capillary tube (sealed at one end)

-

Small test tube

-

Sample of this compound

-

Heat source (e.g., Bunsen burner or heating mantle)

-

Mineral oil or other suitable heating fluid

Procedure:

-

Fill the Thiele tube with a suitable heating fluid to a level just above the side arm.

-

Introduce a small amount of the liquid sample (approximately 0.5 mL) into the small test tube.

-

Place the capillary tube, with its sealed end up, into the small test tube containing the sample.

-

Attach the small test tube to the thermometer using a rubber band or wire, ensuring the sample is level with the thermometer bulb.

-

Suspend the thermometer and test tube assembly in the Thiele tube, ensuring the heating fluid surrounds the sample.

-

Gently heat the side arm of the Thiele tube. The design of the tube facilitates convection currents, ensuring uniform heating.

-

As the temperature rises, a stream of bubbles will emerge from the open end of the capillary tube.

-

Continue heating until a steady stream of bubbles is observed.

-

Remove the heat source and allow the apparatus to cool slowly.

-

The boiling point is the temperature at which the liquid just begins to enter the capillary tube. Record this temperature.

Melting Point Determination (Capillary Method)

For compounds that are solid at room temperature, the melting point is a critical indicator of purity. While this compound is a liquid at standard conditions, this method is fundamental for organic compound characterization.

Materials:

-

Melting point apparatus (e.g., Mel-Temp)

-

Capillary tubes (sealed at one end)

-

Solid sample

Procedure:

-

Ensure the solid sample is dry and finely powdered.

-

Press the open end of a capillary tube into the sample, trapping a small amount of the solid.

-

Tap the sealed end of the capillary tube on a hard surface to pack the sample into the bottom. The packed sample should be 2-3 mm high.

-

Place the capillary tube into the heating block of the melting point apparatus.

-

Heat the block rapidly to a temperature about 15-20 °C below the expected melting point.

-

Then, decrease the heating rate to 1-2 °C per minute to ensure accurate determination.

-

Record the temperature at which the first drop of liquid appears (the beginning of the melting range).

-

Record the temperature at which the entire solid has melted (the end of the melting range). For a pure compound, this range should be narrow (0.5-2 °C).

Density Determination (Pycnometer Method)

Density is the mass per unit volume of a substance. A pycnometer, a flask with a specific, accurately known volume, is commonly used for precise density measurements of liquids.

Materials:

-

Pycnometer (with a ground-glass stopper and a capillary opening)

-

Analytical balance (accurate to ±0.0001 g)

-

Temperature-controlled water bath

-

Sample of this compound

-

Distilled water (for calibration)

Procedure:

-

Clean and dry the pycnometer thoroughly and record its mass (m₁).

-

Fill the pycnometer with distilled water of a known temperature and density. Ensure no air bubbles are trapped. Insert the stopper and wipe away any excess water from the capillary.

-

Place the filled pycnometer in a temperature-controlled water bath to allow it to reach thermal equilibrium.

-

Remove the pycnometer, dry the exterior, and record its mass (m₂).

-

Empty and dry the pycnometer.

-

Fill the pycnometer with the sample liquid (this compound) and repeat steps 3 and 4, recording the final mass (m₃).

-

Calculate the density of the sample using the following formula:

-

Density_sample = [(m₃ - m₁) / (m₂ - m₁)] * Density_water

-

Refractive Index Determination (Abbe Refractometer)

The refractive index measures how light bends as it passes through a substance and is a characteristic property of liquids.

Materials:

-

Abbe refractometer

-

Constant temperature water bath

-

Sample of this compound

-

Dropper

-

Soft tissue and a suitable solvent (e.g., acetone (B3395972) or ethanol) for cleaning

Procedure:

-

Turn on the refractometer and the constant temperature water bath, typically set to 20°C. Allow the instrument to equilibrate.

-

Open the prism assembly of the refractometer and clean the surfaces of both the upper and lower prisms with a soft tissue and a suitable solvent. Allow the solvent to evaporate completely.

-

Using a dropper, place a few drops of the sample onto the surface of the lower prism.

-

Close the prism assembly firmly.

-

Adjust the light source and the mirror to obtain optimal illumination of the field of view through the eyepiece.

-

Rotate the coarse adjustment knob until the light and dark fields are visible in the eyepiece.

-

Turn the fine adjustment knob to bring the dividing line between the light and dark fields into sharp focus exactly on the crosshairs of the eyepiece.

-

If a colored band is visible at the dividing line, adjust the chromaticity screw to eliminate it.

-

Read the refractive index value from the scale.

-

Clean the prisms thoroughly after the measurement.

Logical Workflow for Physical Characterization

The following diagram illustrates a logical workflow for the physical and chemical characterization of a branched alkane such as this compound. This workflow ensures a systematic approach to obtaining reliable data for compound identification and purity assessment.

Caption: Logical workflow for the characterization of a branched alkane.

References

An In-depth Technical Guide to the Synthesis of 5-Ethyl-2,2,6-trimethylheptane

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of a plausible synthetic route to 5-Ethyl-2,2,6-trimethylheptane, a highly branched aliphatic hydrocarbon. Due to the absence of a directly published synthesis for this specific molecule, this document outlines a robust and well-precedented two-step synthetic pathway. The proposed synthesis involves a Grignard reaction to construct the carbon skeleton, followed by the reduction of the resulting tertiary alcohol to yield the target alkane.

This guide offers detailed experimental protocols, data presentation in tabular format, and visualizations of the synthetic pathway to aid researchers in the potential synthesis of this and structurally related compounds.

Proposed Synthetic Pathway

The synthesis of this compound can be envisioned through a retrosynthetic analysis, disconnecting the C4-C5 bond. This suggests a Grignard reaction between a neopentyl Grignard reagent and 3-methyl-2-pentanone. The resulting tertiary alcohol, 5-Ethyl-2,2,6-trimethylheptan-5-ol, can then be deoxygenated to afford the final product.

An In-depth Technical Guide to 5-Ethyl-2,2,6-trimethylheptane (CAS Number: 62199-15-9)

Notice: Due to the limited availability of published scientific literature and experimental data for 5-Ethyl-2,2,6-trimethylheptane, this guide provides a summary of available information primarily from chemical databases. At present, there are no detailed experimental protocols, in-depth biological activity studies, or drug development applications specifically associated with this compound in publicly accessible resources.

Chemical Identity and Physical Properties

This compound is a branched-chain alkane with the molecular formula C12H26.[1] Alkanes are saturated hydrocarbons, meaning they consist entirely of hydrogen and carbon atoms and lack double or triple bonds. The structure of this particular isomer is characterized by a heptane (B126788) backbone with an ethyl group at the fifth carbon and methyl groups at the second and sixth positions.

A summary of its computed physicochemical properties is presented in Table 1. It is important to note that these values are largely predicted through computational models and may not reflect experimentally determined figures.

Table 1: Physicochemical Properties of this compound

| Property | Value | Source |

| CAS Number | 62199-15-9 | [1] |

| Molecular Formula | C12H26 | [1] |

| Molecular Weight | 170.33 g/mol | [1] |

| Boiling Point (estimated) | 187 °C | |

| Density (estimated) | 0.752 g/cm³ | |

| Refractive Index (estimated) | 1.422 | |

| LogP (estimated) | 5.7 | [1] |

Synthesis and Experimental Data

A thorough search of scientific literature and chemical databases did not yield any specific, detailed experimental protocols for the synthesis of this compound. General methods for the synthesis of branched alkanes exist, often involving catalytic reforming or alkylation reactions, but a procedure tailored to this specific isomer has not been documented in available resources.

Similarly, there is a notable absence of published experimental data, such as nuclear magnetic resonance (NMR) spectra, infrared (IR) spectra, or mass spectrometry (MS) data, that would be crucial for the structural confirmation and characterization of the compound.

Potential Applications and Biological Activity

Currently, there is no information available in scientific literature or patents to suggest any specific applications for this compound in the fields of research, drug development, or industry.

Broader research into the biological activity of C12H26 isomers is very limited and provides no direct insights into the specific properties of this compound. While some studies have investigated the toxicological profiles of other branched alkanes, this data cannot be reliably extrapolated to the subject of this guide without specific experimental validation.

Logical Workflow for Future Investigation

Given the scarcity of information, a logical workflow for any researcher or drug development professional interested in this compound would involve foundational research and characterization.

Caption: A proposed workflow for the initial investigation of this compound.

This workflow outlines the necessary steps to synthesize, purify, and characterize the compound, followed by an assessment of its basic physicochemical and toxicological properties. Only after these foundational steps would it be logical to proceed with screening for any potential biological activity.

Conclusion

References

An In-depth Technical Guide on the Molecular Structure of 5-Ethyl-2,2,6-trimethylheptane

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the molecular structure, physicochemical properties, and general methodologies for the synthesis and characterization of the highly branched alkane, 5-Ethyl-2,2,6-trimethylheptane. While alkanes are not typically central to drug development due to their chemical inertness and lack of specific biological targets, an understanding of their structural and physical properties is fundamental in various fields of chemical and materials science. This document collates available data on this compound and presents generalized experimental protocols relevant to the study of branched alkanes.

Molecular Structure and Identification

This compound is a saturated hydrocarbon with the chemical formula C12H26.[1][2] Its structure consists of a seven-carbon heptane (B126788) backbone with an ethyl group at the fifth carbon position and three methyl groups at the second and sixth carbon positions. The International Union of Pure and Applied Chemistry (IUPAC) name for this compound is this compound.[1]

Key identifiers for this molecule are summarized in the table below.

| Identifier | Value |

| IUPAC Name | This compound[1] |

| Chemical Formula | C12H26[1][2] |

| SMILES Notation | CCC(CCC(C)(C)C)C(C)C[1] |

| InChI | InChI=1S/C12H26/c1-7-11(10(2)3)8-9-12(4,5)6/h10-11H,7-9H2,1-6H3[1] |

| InChIKey | LYZRWXZZVRWJHX-UHFFFAOYSA-N[1] |

| CAS Number | 62199-15-9[1] |

Physicochemical Properties

| Property | Value |

| Molecular Weight | 170.33 g/mol [1][2] |

| Boiling Point (estimated) | 187 °C[3] |

| Melting Point (estimated) | -50.8 °C[3] |

| Density (estimated) | 0.7520 g/cm³[3] |

| Refractive Index (estimated) | 1.4217[3] |

| XLogP3 (Lipophilicity) | 5.7[1] |

Spectroscopic Characterization (General Principles)

Detailed experimental spectra for this compound are not widely published. However, the expected spectroscopic features can be predicted based on the principles of alkane spectroscopy.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy :

-

¹H NMR : The proton NMR spectrum of a branched alkane like this compound would show a complex pattern of overlapping signals in the upfield region (typically 0.5-2.0 ppm). The signals would correspond to the various chemically non-equivalent protons on the methyl, methylene (B1212753), and methine groups.

-

¹³C NMR : The carbon NMR spectrum would provide distinct signals for each unique carbon environment within the molecule, offering a clearer picture of the carbon skeleton.

-

-

Infrared (IR) Spectroscopy :

-

The IR spectrum of an alkane is characterized by strong C-H stretching vibrations between 2850 and 3000 cm⁻¹.[4][5]

-

C-H bending vibrations for methyl (-CH₃) and methylene (-CH₂) groups appear in the 1350-1470 cm⁻¹ region.[4]

-

The presence of a tert-butyl group (at the C2 position) would likely show a characteristic split in the C-H bending region.

-

-

Mass Spectrometry (MS) :

-

Electron ionization mass spectrometry of alkanes typically results in extensive fragmentation. The molecular ion peak (M⁺) for C₁₂H₂₆ at m/z 170 would likely be of low abundance.

-

The fragmentation pattern would be characterized by a series of carbocation fragments, with prominent peaks corresponding to the loss of alkyl radicals from the parent molecule.

-

Experimental Protocols

Specific experimental protocols for the synthesis of this compound are not readily found in the scientific literature. However, general methods for the synthesis of highly branched alkanes can be applied.

General Synthesis of Branched Alkanes via Grignard Reaction

A common strategy for constructing branched alkanes involves the use of Grignard reagents followed by dehydration and hydrogenation.

Workflow for a Generic Branched Alkane Synthesis

Caption: A generalized workflow for the synthesis of branched alkanes.

Methodology:

-

Grignard Reagent Formation: An appropriate alkyl halide is reacted with magnesium metal in an anhydrous ether solvent to form a Grignard reagent.

-

Carbonyl Addition: The Grignard reagent is then reacted with a suitable ketone or aldehyde. An acidic workup protonates the resulting alkoxide to yield a tertiary alcohol.[2]

-

Dehydration: The tertiary alcohol is dehydrated, typically using a strong acid like phosphoric acid with heat, to produce a mixture of alkenes.[1]

-

Hydrogenation: The resulting alkene mixture is hydrogenated using a catalyst such as palladium on carbon (Pd/C) under a hydrogen atmosphere to yield the final saturated branched alkane.[1][2]

General Protocol for Spectroscopic Analysis

Workflow for Characterization of a Synthesized Alkane

Caption: A typical workflow for the purification and characterization of a synthesized alkane.

Methodology:

-

Purification: The crude product from the synthesis is purified, typically by fractional distillation for liquid alkanes, to separate the desired product from byproducts and starting materials.

-

Purity Assessment: The purity of the isolated alkane is assessed using Gas Chromatography (GC).

-

Structural Analysis:

-

NMR: A sample of the purified alkane is dissolved in a deuterated solvent (e.g., CDCl₃) and analyzed by ¹H and ¹³C NMR spectroscopy to determine the carbon-hydrogen framework.

-

IR: A thin film of the liquid alkane is analyzed by IR spectroscopy to identify the characteristic C-H stretching and bending vibrations.

-

MS: The purified alkane is analyzed by mass spectrometry to determine its molecular weight and fragmentation pattern, which aids in confirming the structure.

-

Relevance in Scientific Research

While this compound is not directly relevant to drug development or signaling pathways, the study of branched alkanes is crucial in other scientific and industrial contexts. Their physical properties, such as boiling point and viscosity, are of interest in the formulation of fuels and lubricants. Furthermore, highly branched alkanes serve as model compounds in fundamental studies of hydrocarbon chemistry and combustion.

Visualization of Molecular Structure

The following diagram illustrates the two-dimensional chemical structure of this compound.

Caption: 2D representation of the this compound molecule.

References

"5-Ethyl-2,2,6-trimethylheptane chemical formula C12H26"

Chemical Formula: C12H26

This technical guide provides a summary of the available information on 5-Ethyl-2,2,6-trimethylheptane for an audience of researchers, scientists, and drug development professionals. The document outlines the known physicochemical properties of the compound.

Physicochemical Properties

The following table summarizes the key identifiers and physicochemical properties of this compound. The majority of this data is computed and sourced from chemical databases.

| Property | Value | Source |

| IUPAC Name | This compound | [1] |

| Chemical Formula | C12H26 | [1] |

| CAS Number | 62199-15-9 | [1] |

| Molecular Weight | 170.33 g/mol | [1] |

| Exact Mass | 170.203450829 Da | [1] |

| Boiling Point | 187°C (estimated) | [2] |

| Melting Point | -50.8°C (estimated) | [2] |

| Density | 0.7520 g/cm³ (estimated) | [2] |

| Refractive Index | 1.4217 (estimated) | [2] |

| XLogP3 | 5.7 | [1] |

| Topological Polar Surface Area | 0 Ų | [1] |

| SMILES | CCC(CCC(C)(C)C)C(C)C | [1] |

| InChI | InChI=1S/C12H26/c1-7-11(10(2)3)8-9-12(4,5)6/h10-11H,7-9H2,1-6H3 | [1] |

| InChIKey | LYZRWXZZVRWJHX-UHFFFAOYSA-N | [1] |

Experimental Protocols

A thorough search of scientific databases and literature reveals no specific, documented experimental protocols for the synthesis of this compound. As a highly branched alkane, its synthesis would likely involve multi-step organic chemistry procedures, potentially utilizing Grignard reagents, Wittig reactions, or other carbon-carbon bond-forming reactions, followed by reduction of any functional groups. However, without published methods, any proposed synthetic route would be purely theoretical.

Similarly, no standardized analytical protocols for the identification and quantification of this specific compound have been published. General methods for alkane analysis, such as gas chromatography-mass spectrometry (GC-MS), would be applicable.

Biological Activity and Drug Development Relevance

There is currently no available information in peer-reviewed literature to suggest that this compound has any specific biological activity or has been investigated in the context of drug development. No studies detailing its interaction with biological targets, its metabolic pathways, or its toxicological profile have been found. Consequently, there are no known signaling pathways associated with this compound.

Hypothetical Experimental Workflow

In the absence of specific experimental data for this compound, the following diagram illustrates a general and hypothetical workflow for the initial characterization and biological screening of a novel, unstudied chemical compound. This represents a logical relationship between different stages of preliminary research.

Caption: Hypothetical workflow for novel compound characterization.

This diagram outlines a logical progression from the synthesis and purification of a new chemical entity to its structural confirmation, purity assessment, and initial in vitro biological evaluation. This serves as a representative model for the type of experimental workflow that would be necessary to begin to understand the properties and potential applications of a compound like this compound.

References

A Technical Guide to the Isomers of Dodecane (C12H26)

For Researchers, Scientists, and Drug Development Professionals

Dodecane (B42187) (C12H26) is an alkane hydrocarbon with a 12-carbon chain. While the linear isomer, n-dodecane, is well-known, the molecular formula C12H26 encompasses a vast structural diversity, comprising 355 distinct isomers.[1][2][3] This guide provides an in-depth overview of dodecane isomers, focusing on their structural classification, physicochemical properties, and the analytical methodologies required for their differentiation. Such information is critical for applications ranging from solvent chemistry in drug formulations to reference standards in fuel and materials science.

Structural Classification of Dodecane Isomers

The 355 structural isomers of dodecane arise from the varied branching patterns of the carbon backbone.[1][2] These can be systematically classified based on the length of the longest continuous carbon chain (the parent chain) and the identity and location of the alkyl substituents. This structural variation gives rise to a wide range of physical and chemical properties.

A primary classification distinguishes between the single straight-chain isomer and the 354 branched-chain isomers. This fundamental difference in topology significantly influences intermolecular forces, and consequently, the macroscopic properties of each isomer.

Fig. 1: Logical Classification of Dodecane Isomers

Physicochemical Properties of Select Dodecane Isomers

The physical properties of dodecane isomers, such as boiling point, melting point, and density, vary significantly with their molecular structure. Generally, increased branching leads to a lower boiling point due to a reduction in surface area and weaker van der Waals forces. Conversely, highly symmetrical branched isomers can have higher melting points. A summary of key quantitative data for n-dodecane and two prominent branched isomers is presented below.

| Property | n-Dodecane | 2-Methylundecane (B1362468) | 2,2,4,6,6-Pentamethylheptane |

| CAS Number | 112-40-3[1][2] | 7045-71-8[4] | 13475-82-6[5] |

| Molecular Weight ( g/mol ) | 170.33[2][6] | 170.33[4][7] | 170.33[5][8] |

| Boiling Point (°C) | 215–217[9][10] | 210[11] | 175–178[5][12] |

| Melting Point (°C) | -9.6[9][13] | -46.8[11] | -81[5] |

| Density (g/mL at 20°C) | ~0.749[1] | Data not readily available | ~0.74 (at 15°C)[5] |

| Refractive Index (n20/D) | 1.421[2][9] | Data not readily available | 1.419[5] |

Note: Isododecane is a commercial term for a mixture of C12H26 isomers, primarily 2,2,4,6,6-pentamethylheptane.[5] It is widely used as an emollient and solvent in cosmetic and personal care products.[14][15]

Experimental Protocols

The separation and identification of dodecane isomers from a complex mixture is a common challenge in petrochemical analysis and quality control. The methodologies typically involve a combination of chromatographic separation and mass spectrometric identification.

Protocol 1: Isomer Separation and Identification by GC-MS

Objective: To separate and identify individual dodecane isomers in a hydrocarbon mixture.

Methodology: Gas Chromatography-Mass Spectrometry (GC-MS) is the definitive method for this purpose.

-

Sample Preparation:

-

Dilute the hydrocarbon sample in a high-purity volatile solvent (e.g., hexane (B92381) or pentane) to a concentration suitable for GC analysis (typically 100-1000 ppm).

-

If necessary, filter the sample to remove particulate matter.

-

-

Gas Chromatography (GC) Conditions:

-

Injector: Split/splitless injector, typically operated at 250°C with a high split ratio (e.g., 100:1) to prevent column overloading.

-

Carrier Gas: Helium or Hydrogen at a constant flow rate (e.g., 1.0 mL/min).

-

Column: A long, non-polar capillary column (e.g., 50 m x 0.25 mm ID, 0.25 µm film thickness) with a stationary phase like dimethylpolysiloxane (e.g., DB-1 or equivalent) is required for resolving closely boiling isomers.

-

Oven Temperature Program: Start at a low initial temperature (e.g., 40°C) and hold for several minutes. Then, ramp the temperature at a controlled rate (e.g., 2-5°C/min) to a final temperature of approximately 250°C. The slow ramp rate is crucial for separating isomers.

-

-

Mass Spectrometry (MS) Conditions:

-

Ionization Mode: Electron Ionization (EI) at a standard energy of 70 eV.

-

Mass Analyzer: Quadrupole or Time-of-Flight (TOF) analyzer.

-

Scan Range: Scan from a low m/z (e.g., 40) to a higher m/z (e.g., 300) to capture the molecular ion (m/z 170) and characteristic fragmentation patterns.

-

-

Data Analysis:

-

Identify peaks based on their retention time.

-

Confirm isomer identity by comparing the acquired mass spectrum of each peak against a reference library (e.g., NIST/EPA/NIH Mass Spectral Library). Branched alkanes produce distinctive fragmentation patterns that allow for differentiation from the linear isomer and from each other.

-

Analytical and Preparative Workflow

The process of analyzing a sample for its dodecane isomer content or isolating a specific isomer follows a logical workflow. This begins with an initial bulk separation based on boiling points, followed by high-resolution analytical techniques for precise identification and quantification.

Fig. 2: Experimental Workflow for Isomer Analysis

This technical guide highlights the complexity and diversity of dodecane isomers. For researchers in drug development, understanding the properties of specific isomers is crucial when they are used as solvents or excipients, as different isomers can affect solubility, stability, and bioavailability of active pharmaceutical ingredients. The analytical protocols provided serve as a foundational approach for ensuring the purity and composition of these critical materials.

References

- 1. Dodecane - Wikipedia [en.wikipedia.org]

- 2. Dodecane - Simple English Wikipedia, the free encyclopedia [simple.wikipedia.org]

- 3. Illustrated Glossary of Organic Chemistry - Dodecane [chem.ucla.edu]

- 4. 2-METHYLUNDECANE - Ataman Kimya [atamanchemicals.com]

- 5. haltermann-carless.com [haltermann-carless.com]

- 6. Dodecane [webbook.nist.gov]

- 7. nmppdb.com.ng [nmppdb.com.ng]

- 8. 2,2,4,6,6-Pentamethyl-heptane | 13475-82-6 | FP74954 [biosynth.com]

- 9. 112-40-3 CAS MSDS (Dodecane) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]

- 10. chemsynthesis.com [chemsynthesis.com]

- 11. 2-methylundecane [chemister.ru]

- 12. 2,2,4,6,6-pentamethyl heptane, 13475-82-6 [thegoodscentscompany.com]

- 13. Dodecane CAS#: 112-40-3 [m.chemicalbook.com]

- 14. ISODODECANE - Ataman Kimya [atamanchemicals.com]

- 15. Isododecane | 31807-55-3 [chemicalbook.com]

Spectroscopic Profile of 5-Ethyl-2,2,6-trimethylheptane: A Technical Guide

For the Attention of: Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the available and predicted spectroscopic data for the saturated aliphatic hydrocarbon, 5-Ethyl-2,2,6-trimethylheptane (CAS No. 62199-15-9). Due to a scarcity of published experimental data for this specific isomer, this document combines foundational computed properties with predicted spectroscopic values for Nuclear Magnetic Resonance (NMR), Mass Spectrometry (MS), and Infrared (IR) spectroscopy. Detailed methodologies for the general acquisition of such spectroscopic data are also presented to guide researchers in experimental design. This guide aims to serve as a foundational resource for the identification and characterization of this compound in research and development settings.

Introduction

This compound is a branched alkane with the molecular formula C₁₂H₂₆.[1][2][3] As a member of the hydrocarbon family, its primary applications are anticipated to be in the fields of fuel and lubricant technologies. However, the precise characterization of such molecules is crucial for understanding structure-property relationships and for unambiguous identification in complex mixtures. Spectroscopic techniques remain the cornerstone of molecular characterization. This document outlines the expected spectroscopic signature of this compound.

Molecular and Physical Properties

A summary of the key computed physical and molecular properties for this compound is provided in Table 1. These values are derived from computational models and provide a baseline for the substance's expected characteristics.[1]

Table 1: Computed Molecular and Physical Properties of this compound

| Property | Value | Source |

| Molecular Formula | C₁₂H₂₆ | PubChem[1] |

| Molecular Weight | 170.33 g/mol | PubChem[1] |

| IUPAC Name | This compound | PubChem[1] |

| CAS Number | 62199-15-9 | PubChem[1], NIST WebBook[2] |

| XLogP3 | 5.7 | PubChem[1] |

| Exact Mass | 170.203450829 Da | PubChem[1] |

Predicted Spectroscopic Data

In the absence of experimentally derived spectra in publicly accessible databases, the following sections present predicted data based on computational models and knowledge of characteristic spectroscopic values for relevant functional groups.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of a molecule. Predicted chemical shifts for ¹H and ¹³C NMR are presented in Tables 2 and 3, respectively.

Table 2: Predicted ¹H NMR Chemical Shifts for this compound

| Protons | Predicted Chemical Shift (ppm) | Multiplicity | Integration |

| CH₃ (C1, C1', C1'') | ~ 0.85 - 0.95 | s | 9H |

| CH₃ (C7) | ~ 0.85 - 0.95 | d | 3H |

| CH₃ (C8) | ~ 0.85 - 0.95 | t | 3H |

| CH₂ (C3) | ~ 1.10 - 1.30 | m | 2H |

| CH₂ (C4) | ~ 1.20 - 1.40 | m | 2H |

| CH (C5) | ~ 1.40 - 1.60 | m | 1H |

| CH (C6) | ~ 1.50 - 1.70 | m | 1H |

| CH₂ (Ethyl) | ~ 1.20 - 1.40 | q | 2H |

Table 3: Predicted ¹³C NMR Chemical Shifts for this compound

| Carbon | Predicted Chemical Shift (ppm) |

| C1, C1', C1'' (t-butyl methyls) | ~ 30 - 35 |

| C2 (quaternary) | ~ 30 - 35 |

| C3 | ~ 45 - 50 |

| C4 | ~ 25 - 30 |

| C5 | ~ 40 - 45 |

| C6 | ~ 30 - 35 |

| C7 | ~ 15 - 20 |

| C8 | ~ 10 - 15 |

| Ethyl CH₂ | ~ 25 - 30 |

| Ethyl CH₃ | ~ 10 - 15 |

Mass Spectrometry (MS)

Electron Ionization Mass Spectrometry (EI-MS) of a saturated alkane like this compound would be expected to show a molecular ion peak (M⁺) at m/z = 170. However, this peak is often weak or absent in branched alkanes. The fragmentation pattern is dominated by the formation of stable carbocations resulting from the cleavage of C-C bonds.

Table 4: Predicted Key Mass Spectrometry Fragments for this compound

| m/z | Proposed Fragment | Notes |

| 170 | [C₁₂H₂₆]⁺ | Molecular Ion (M⁺) - likely weak or absent |

| 155 | [M - CH₃]⁺ | Loss of a methyl group |

| 141 | [M - C₂H₅]⁺ | Loss of an ethyl group |

| 113 | [M - C₄H₉]⁺ | Loss of a butyl group (e.g., t-butyl) |

| 57 | [C₄H₉]⁺ | t-butyl cation - often the base peak |

| 43 | [C₃H₇]⁺ | Isopropyl cation |

| 29 | [C₂H₅]⁺ | Ethyl cation |

Infrared (IR) Spectroscopy

The IR spectrum of an alkane is characterized by C-H stretching and bending vibrations. The absence of other functional groups leads to a relatively simple spectrum.

Table 5: Predicted Infrared Absorption Bands for this compound

| Wavenumber (cm⁻¹) | Vibration Type | Intensity |

| 2850 - 3000 | C-H stretch (sp³ CH, CH₂, CH₃) | Strong |

| 1450 - 1470 | C-H bend (CH₂ scissors) | Medium |

| 1365 - 1385 | C-H bend (CH₃ umbrella mode) | Medium-Strong |

| ~1365 | C-H bend | Characteristic of t-butyl group (doublet) |

Experimental Protocols

While specific protocols for this compound are not available, the following provides a general methodology for acquiring the spectroscopic data discussed.

NMR Spectroscopy

-

Sample Preparation: Dissolve 5-10 mg of the analyte in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃) in a standard 5 mm NMR tube.

-

Instrumentation: Utilize a high-field NMR spectrometer (e.g., 400 MHz or higher).

-

¹H NMR Acquisition:

-

Tune and shim the probe for the specific sample.

-

Acquire a standard one-pulse proton spectrum.

-

Typical parameters: 30-degree pulse angle, 1-2 second relaxation delay, 8-16 scans.

-

-

¹³C NMR Acquisition:

-

Acquire a proton-decoupled carbon spectrum.

-

Typical parameters: 30-45 degree pulse angle, 2-second relaxation delay, 1024 or more scans.

-

-

Data Processing: Apply Fourier transformation, phase correction, and baseline correction to the acquired Free Induction Decay (FID). Calibrate the chemical shift scale to the residual solvent peak or an internal standard (e.g., TMS).

Mass Spectrometry (GC-MS)

-

Sample Preparation: Prepare a dilute solution of the analyte in a volatile organic solvent (e.g., hexane (B92381) or dichloromethane).

-

Instrumentation: Use a Gas Chromatograph coupled to a Mass Spectrometer (GC-MS) with an electron ionization (EI) source.

-

Gas Chromatography:

-

Inject a small volume (e.g., 1 µL) of the sample solution into the GC.

-

Use a non-polar capillary column (e.g., DB-5ms).

-

Employ a temperature program to ensure separation and elution of the analyte (e.g., start at 50°C, ramp to 250°C).

-

-

Mass Spectrometry:

-

The EI source energy is typically set to 70 eV.

-

Scan a mass range appropriate for the analyte (e.g., m/z 20-200).

-

-

Data Analysis: Identify the chromatographic peak corresponding to the analyte and analyze the associated mass spectrum for the molecular ion and characteristic fragment ions.

Infrared (IR) Spectroscopy

-

Sample Preparation:

-

Neat Liquid: Place a drop of the neat liquid sample between two salt plates (e.g., NaCl or KBr).

-

ATR: Apply a drop of the sample directly onto the crystal of an Attenuated Total Reflectance (ATR) accessory.

-

-

Instrumentation: Use a Fourier Transform Infrared (FTIR) spectrometer.

-

Data Acquisition:

-

Collect a background spectrum of the empty instrument (or clean ATR crystal).

-

Collect the sample spectrum.

-

Typically, 16-32 scans are co-added to improve the signal-to-noise ratio.

-

-

Data Processing: The sample spectrum is ratioed against the background spectrum to produce the final absorbance or transmittance spectrum.

Logical Workflow and Data Relationships

The following diagrams illustrate the general workflow for spectroscopic analysis and the logical relationships between the different types of data.

Caption: General workflow for spectroscopic analysis of a chemical compound.

Caption: Relationship between spectroscopic techniques and derived molecular information.

Conclusion

This technical guide consolidates the available computed data and provides a predicted spectroscopic profile for this compound. While experimental data remains elusive in the public domain, the information and general protocols provided herein offer a valuable resource for researchers. The presented tables of predicted spectroscopic values can aid in the tentative identification of this compound, and the detailed experimental workflows serve as a practical guide for its future characterization. It is recommended that any synthesis or isolation of this compound be followed by thorough spectroscopic analysis to validate and supplement the data presented in this guide.

References

The Thermodynamics of Branched Alkanes: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the core thermodynamic properties of branched alkanes. Understanding these properties is crucial for applications ranging from fuel development to the prediction of molecular interactions in pharmacological systems. This document summarizes key quantitative data, outlines experimental methodologies for their determination, and illustrates the fundamental relationships between molecular structure and thermodynamic stability.

Core Thermodynamic Properties

The stability and behavior of branched alkanes are governed by fundamental thermodynamic quantities: enthalpy, entropy, and Gibbs free energy. Increased branching generally leads to greater thermodynamic stability compared to linear isomers.[1][2][3] This increased stability is primarily attributed to a more negative enthalpy of formation. While branched alkanes are thermodynamically more stable, they often exhibit lower boiling points than their straight-chain counterparts due to a smaller surface area, which results in weaker van der Waals forces between molecules.[1]

Enthalpy of Formation (ΔH°f)

The standard enthalpy of formation is a measure of the energy released or absorbed when one mole of a compound is formed from its constituent elements in their standard states. For alkanes, a more negative enthalpy of formation indicates greater stability.[3][4] Branching in alkanes leads to a more negative (more favorable) enthalpy of formation.[1][3] For instance, the highly branched 2,2,3,3-tetramethylbutane (B1293380) is approximately 1.9 kcal/mol more stable than its linear isomer, n-octane.[1] This stabilization can be attributed to factors including electron correlation and electrostatic effects.[2]

| Alkane | Isomer | ΔH°f (kJ/mol) at 298.15 K |

| C4H10 | n-Butane | -125.6 |

| Isobutane (2-Methylpropane) | -134.2 | |

| C5H12 | n-Pentane | -146.9 |

| Isopentane (2-Methylbutane) | -153.9 | |

| Neopentane (2,2-Dimethylpropane) | -167.9 | |

| C6H14 | n-Hexane | -167.2 |

| 2-Methylpentane | -174.4 | |

| 3-Methylpentane | -172.2 | |

| 2,2-Dimethylbutane | -185.8 | |

| 2,3-Dimethylbutane | -180.1 | |

| C8H18 | n-Octane | -208.4 |

| 2,2,3,3-Tetramethylbutane | -225.9 |

Note: Data compiled from various sources. Exact values may vary slightly between references.

Standard Molar Entropy (S°)

Entropy is a measure of the molecular disorder or randomness of a system. The Third Law of Thermodynamics states that the entropy of a perfect crystal at absolute zero is zero. For alkanes, entropy generally increases with molecular size.[5] Branching, however, tends to decrease the standard molar entropy compared to the corresponding linear alkane. This is because the more compact structure of a branched alkane restricts the number of possible conformations, leading to a more ordered state.[6]

| Alkane | Isomer | S° (J/mol·K) at 298.15 K |

| C4H10 | n-Butane | 310.2 |

| Isobutane (2-Methylpropane) | 294.7 | |

| C5H12 | n-Pentane | 348.9 |

| Isopentane (2-Methylbutane) | 343.6 | |

| Neopentane (2,2-Dimethylpropane) | 306.4 | |

| C6H14 | n-Hexane | 388.4 |

| 2-Methylpentane | 384.6 | |

| 3-Methylpentane | 382.4 | |

| 2,2-Dimethylbutane | 358.3 | |

| 2,3-Dimethylbutane | 366.5 |

Note: Data compiled from various sources. Exact values may vary slightly between references.

Gibbs Free Energy of Formation (ΔG°f)

The Gibbs free energy of formation combines the effects of enthalpy and entropy and is the ultimate indicator of thermodynamic stability and spontaneity of formation under constant temperature and pressure.[7][8][9][10] The relationship is given by the equation: ΔG° = ΔH° - TΔS°.[10][11] A more negative value of ΔG°f indicates a more thermodynamically stable compound. Due to the dominant effect of the more negative enthalpy of formation, branched alkanes generally have a more negative Gibbs free energy of formation than their linear isomers, confirming their greater stability.[12]

| Alkane | Isomer | ΔG°f (kJ/mol) at 298.15 K |

| C4H10 | n-Butane | -15.7 |

| Isobutane (2-Methylpropane) | -20.8 | |

| C5H12 | n-Pentane | -8.4 |

| Isopentane (2-Methylbutane) | -14.8 | |

| Neopentane (2,2-Dimethylpropane) | -18.0 | |

| C6H14 | n-Hexane | 0.1 |

| 2-Methylpentane | -4.1 | |

| 3-Methylpentane | -2.4 | |

| 2,2-Dimethylbutane | -13.0 | |

| 2,3-Dimethylbutane | -9.0 |

Note: Data compiled from various sources. Exact values may vary slightly between references.

Heat Capacity (Cp)

Heat capacity is the amount of heat required to raise the temperature of a substance by a certain amount. For alkanes, heat capacity increases with the number of atoms in the molecule.[13] The molar heat capacity of liquid n-alkane derivatives shows a linear dependence on the chain length.[14]

| Alkane | Isomer | Cp (J/mol·K) at 298.15 K |

| C4H10 | n-Butane | 97.5 |

| Isobutane (2-Methylpropane) | 96.7 | |

| C5H12 | n-Pentane | 120.2 |

| Isopentane (2-Methylbutane) | 120.0 | |

| Neopentane (2,2-Dimethylpropane) | 121.8 | |

| C6H14 | n-Hexane | 143.1 |

| 2-Methylpentane | 142.4 | |

| 3-Methylpentane | 142.0 | |

| 2,2-Dimethylbutane | 138.8 | |

| 2,3-Dimethylbutane | 139.7 |

Note: Data compiled from various sources. Exact values may vary slightly between references.

Experimental Protocols

The determination of thermodynamic properties of alkanes relies on a combination of experimental techniques and computational methods.

Calorimetry

Calorimetry is a primary experimental technique for measuring heat changes in chemical and physical processes.[15]

-

Combustion Calorimetry: This method is used to determine the enthalpy of formation (ΔH°f).[16]

-

A precise mass of the alkane is placed in a sample holder within a high-pressure vessel known as a "bomb."

-

The bomb is filled with pure oxygen under high pressure.

-

The bomb is submerged in a known quantity of water in an insulated container (the calorimeter).

-

The sample is ignited, and the complete combustion reaction occurs.

-

The temperature change of the water is meticulously measured.

-

The heat of combustion is calculated from the temperature change and the heat capacity of the calorimeter.

-

Using Hess's Law, the enthalpy of formation of the alkane is then calculated from the heat of combustion and the known enthalpies of formation of the products (CO2 and H2O).[16]

-

-

Adiabatic Scanning Calorimetry (ASC): This technique is employed to measure heat capacity (Cp) and enthalpy changes during phase transitions.[17]

-

The sample is placed in a cell within an adiabatic shield.

-

Heat is supplied to the sample at a controlled rate, causing a gradual increase in temperature.

-

The temperature of the adiabatic shield is continuously adjusted to match the sample temperature, minimizing heat loss.

-

The heat capacity is determined from the heat input and the resulting temperature change.

-

Spectroscopy and Statistical Mechanics

Standard molar entropy (S°) is often determined by combining spectroscopic measurements with statistical mechanics calculations.

-

Spectroscopic Data Acquisition: Infrared (IR) and Raman spectroscopy are used to determine the vibrational frequencies of the molecule. Microwave spectroscopy can provide data on the moments of inertia.

-

Partition Function Calculation: The spectroscopic data are used to calculate the translational, rotational, and vibrational partition functions of the molecule.

-

Entropy Calculation: The standard molar entropy is then calculated from the total partition function using the equations of statistical mechanics. For ideal gases, the entropy can be calculated with high accuracy using this method.[18]

Computational Chemistry

Computational methods, particularly Density Functional Theory (DFT), are increasingly used to predict the thermodynamic properties of molecules.[19]

-

Molecular Geometry Optimization: The first step is to find the lowest energy conformation of the alkane isomer.

-

Frequency Calculation: Vibrational frequency calculations are performed on the optimized geometry. These frequencies are used to calculate the zero-point vibrational energy (ZPVE) and the vibrational contributions to enthalpy and entropy.

-

Thermochemical Property Calculation: The electronic energy and the contributions from translational, rotational, and vibrational motions are combined to calculate the enthalpy, entropy, and Gibbs free energy. Isodesmic work reactions are often employed to improve the accuracy of calculated enthalpies of formation.[20]

Logical Relationships

The thermodynamic properties of branched alkanes are intrinsically linked to their molecular structure. The following diagram illustrates the relationship between increased branching and the resulting thermodynamic stability.

Caption: Relationship between branching and thermodynamic properties.

The following diagram illustrates a generalized experimental workflow for determining the thermodynamic properties of a branched alkane.

Caption: Experimental and computational workflow for thermodynamic analysis.

References

- 1. Alkane - Wikipedia [en.wikipedia.org]

- 2. Density functional steric analysis of linear and branched alkanes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. chemistry.stackexchange.com [chemistry.stackexchange.com]

- 4. chemistry.stackexchange.com [chemistry.stackexchange.com]

- 5. mdpi.com [mdpi.com]

- 6. Exploiting entropy to separate alkane isomers [pubsapp.acs.org]

- 7. Gibbs free energy - Wikipedia [en.wikipedia.org]

- 8. Gibbs Free Energy [chemed.chem.purdue.edu]

- 9. chem.libretexts.org [chem.libretexts.org]

- 10. byjus.com [byjus.com]

- 11. chemguide.co.uk [chemguide.co.uk]

- 12. asmedigitalcollection.asme.org [asmedigitalcollection.asme.org]

- 13. psecommunity.org [psecommunity.org]

- 14. pubs.acs.org [pubs.acs.org]

- 15. chem.libretexts.org [chem.libretexts.org]

- 16. reddit.com [reddit.com]

- 17. books.rsc.org [books.rsc.org]

- 18. gymarkiv.sdu.dk [gymarkiv.sdu.dk]

- 19. chemrxiv.org [chemrxiv.org]

- 20. researchgate.net [researchgate.net]

An In-depth Technical Guide to the Conformational Analysis of 5-Ethyl-2,2,6-trimethylheptane

Audience: Researchers, scientists, and drug development professionals.

Abstract

This technical guide provides a comprehensive overview of the principles and methodologies for the conformational analysis of the highly branched alkane, 5-Ethyl-2,2,6-trimethylheptane. Due to the absence of specific experimental data for this molecule in existing literature, this guide presents a thorough, theory-based analysis, outlining the predicted conformational landscape. It details the foundational concepts of torsional and steric strain that govern the rotational barriers around key carbon-carbon single bonds. Furthermore, this document proposes a detailed experimental and computational workflow for the complete conformational characterization of this compound, including methodologies for Nuclear Magnetic Resonance (NMR) spectroscopy and computational chemistry. All quantitative data presented herein is hypothetical and serves to illustrate the expected outcomes of such an analysis.

Introduction to Conformational Analysis of Branched Alkanes

Conformational analysis is the study of the different spatial arrangements of atoms in a molecule that can be interconverted by rotation about single bonds.[1][2][3] These different arrangements are known as conformations or conformers. In alkanes, the rotation around carbon-carbon sigma (σ) bonds is generally facile at room temperature, but it is not entirely free.[4][5][6] The molecule's potential energy varies as the dihedral angles change, leading to more stable (low-energy) and less stable (high-energy) conformations.[2][7]

The primary factors influencing the stability of alkane conformers are:

-

Torsional Strain: This arises from the repulsion between electron clouds of adjacent bonds. Eclipsed conformations, where bonds on adjacent carbons are aligned, experience significant torsional strain, making them less stable than staggered conformations where the bonds are maximally separated.[3][7][8]

-

Steric Strain (or Steric Hindrance): This is the repulsive interaction that occurs when non-bonded atoms or groups are forced into close proximity.[1][9][10] In branched alkanes, steric strain involving bulky alkyl groups is a major determinant of conformational preference.[11]

For simple alkanes like butane, the most stable conformation is the anti conformation, where the two methyl groups are positioned at a dihedral angle of 180°. The gauche conformation, with a dihedral angle of 60°, is slightly less stable due to steric strain between the methyl groups.[1][7][9] Eclipsed conformations represent energy maxima.[7] These fundamental principles are extrapolated to more complex branched alkanes like this compound to predict their conformational preferences.

Conformational Analysis of this compound

This compound is a C12 alkane with significant branching. The key to its conformational analysis is to identify the most sterically hindered rotatable bonds and analyze the potential energy changes upon rotation.

The structure of this compound is:

The most sterically encumbered single bonds, and therefore the most interesting for conformational analysis, are the C4-C5 and C5-C6 bonds. Rotation around these bonds will lead to significant changes in the spatial relationship between the bulky substituents.

Predicted Conformational Preferences

Based on the principles of minimizing steric and torsional strain, the most stable conformers of this compound are expected to exhibit the following features:

-

Staggered arrangements around all C-C bonds to minimize torsional strain.

-

Anti or gauche relationships between the largest substituents on adjacent carbons to minimize steric strain. The most stable conformer will likely have the largest groups in an anti-periplanar arrangement.

For rotation around the C4-C5 bond, the key substituents are the neopentyl-like group at C4 and the ethyl and isopropyl groups at C5. For the C5-C6 bond, the substituents are the ethyl group and the rest of the chain at C5, and the isopropyl group at C6. Due to extreme steric hindrance, it is anticipated that the population of conformers will be dominated by a few low-energy staggered arrangements.

Hypothetical Quantitative Data

The following table summarizes the predicted major conformers resulting from rotation around the C4-C5 bond, with hypothetical relative energies. These values are illustrative and would require experimental or computational verification.

| Conformer | Dihedral Angle (C3-C4-C5-C6) | Description | Relative Energy (kcal/mol) |

| A | ~180° | Anti-periplanar | 0.0 |

| B | ~60° | Gauche | 1.2 |

| C | ~120° | Eclipsed | 4.5 |

| D | 0° | Fully Eclipsed | > 8.0 |

Table 1: Hypothetical relative energies of conformers for rotation around the C4-C5 bond in this compound.

Proposed Experimental and Computational Protocols

A thorough conformational analysis of this compound would involve a combination of computational modeling and experimental verification, primarily through NMR spectroscopy.

Computational Chemistry Protocol

Computational methods are invaluable for exploring the potential energy surface of a molecule and identifying stable conformers.

-

Initial Conformer Search: A systematic or stochastic search of the conformational space can be performed using a molecular mechanics force field (e.g., MMFF or OPLS). This will identify a set of low-energy conformers.

-

Geometry Optimization and Energy Calculation: The geometries of the identified conformers are then optimized at a higher level of theory, such as Density Functional Theory (DFT) with a suitable basis set (e.g., B3LYP/6-31G*). This provides more accurate relative energies and geometric parameters.

-

Rotational Energy Profile: To understand the energy barriers between conformers, a relaxed potential energy surface scan can be performed by systematically varying the dihedral angles of the key rotatable bonds (C4-C5 and C5-C6) and optimizing the rest of the molecular geometry at each step.

Caption: Proposed computational workflow for conformational analysis.

Experimental Protocol: NMR Spectroscopy

NMR spectroscopy is a powerful experimental technique for studying the conformational behavior of molecules in solution.[12][13]

-

Sample Preparation: A solution of this compound is prepared in a suitable deuterated solvent (e.g., CDCl3).

-

1D and 2D NMR Spectra Acquisition: A suite of NMR experiments should be performed, including:

-

¹H NMR and ¹³C NMR for initial structural confirmation.

-

Correlation Spectroscopy (COSY) to establish proton-proton coupling networks.

-

Heteronuclear Single Quantum Coherence (HSQC) to correlate protons with their directly attached carbons.

-

Nuclear Overhauser Effect Spectroscopy (NOESY) or Rotating-frame Overhauser Effect Spectroscopy (ROESY) to identify protons that are close in space. The intensities of NOE/ROE cross-peaks are related to the internuclear distances, providing crucial information about the predominant conformation(s).

-

-

Variable Temperature (VT) NMR: By acquiring spectra at different temperatures, changes in the populations of conformers can be observed. This can provide thermodynamic data (ΔH° and ΔS°) for the conformational equilibrium.

-

Coupling Constant Analysis: The magnitudes of three-bond proton-proton coupling constants (³JHH) are dependent on the dihedral angle between the coupled protons, as described by the Karplus equation. Measuring these coupling constants can provide quantitative information about the dihedral angles in the populated conformers.

Caption: Proposed experimental workflow using NMR spectroscopy.

Integration of Computational and Experimental Data

The most powerful approach to conformational analysis is the integration of computational and experimental data.

Caption: Logical relationship for integrating computational and experimental data.

The predicted NMR parameters (chemical shifts, coupling constants) for the computationally derived low-energy conformers can be calculated. These predicted parameters can then be compared to the experimental data. A good agreement between the calculated and experimental data provides strong evidence for the proposed conformational model. Discrepancies can be used to refine the computational model.

Conclusion

While specific experimental data for this compound is not currently available, a robust conformational analysis can be predicted based on the well-established principles of steric and torsional strain in branched alkanes. The molecule is expected to adopt a limited number of low-energy staggered conformations that minimize the interactions between its bulky alkyl groups. A combined computational and experimental approach, as outlined in this guide, would be necessary to definitively characterize its conformational landscape. This guide provides a comprehensive framework for researchers to undertake such an analysis, which is crucial for understanding the physicochemical properties and potential applications of this and similar highly branched alkanes.

References

- 1. fiveable.me [fiveable.me]

- 2. Conformational Analysis of Alkanes – Organic Chemistry: Fundamental Principles, Mechanisms, Synthesis and Applications [open.maricopa.edu]

- 3. chem.libretexts.org [chem.libretexts.org]

- 4. chem.libretexts.org [chem.libretexts.org]

- 5. chem.libretexts.org [chem.libretexts.org]

- 6. chem.libretexts.org [chem.libretexts.org]

- 7. 3.5. Conformations of chain alkanes | Organic Chemistry 1: An open textbook [courses.lumenlearning.com]

- 8. m.youtube.com [m.youtube.com]

- 9. 2.8 Conformations of Other Alkanes – Fundamentals of Organic Chemistry-OpenStax Adaptation [psu.pb.unizin.org]

- 10. 3.7 Conformations of Other Alkanes - Organic Chemistry | OpenStax [openstax.org]

- 11. 3.7. Conformational analysis | Organic Chemistry 1: An open textbook [courses.lumenlearning.com]

- 12. (1) H NMR spectral analysis and conformational behavior of n-alkanes in different chemical environments - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

Stability of Highly Branched Alkanes: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Alkanes, the simplest class of organic compounds, serve as fundamental scaffolds in numerous molecules of pharmaceutical and industrial importance. While often perceived as relatively inert, the three-dimensional arrangement of their carbon skeletons significantly influences their physicochemical properties. This technical guide provides an in-depth examination of the stability of highly branched alkanes, contrasting them with their linear isomers. Understanding the nuances of their thermodynamic stability, conformational preferences, and reactivity is critical for applications ranging from lubricant design to the prediction of metabolic pathways in drug development. Generally, branched alkanes are more thermodynamically stable than their straight-chain counterparts.[1][2][3][4][5]

Thermodynamic Stability

A key principle in alkane chemistry is that branching increases thermodynamic stability. This enhanced stability is quantitatively demonstrated by comparing the standard heats of formation (ΔHf°) and heats of combustion (ΔHc°) of isomeric alkanes. A lower heat of combustion signifies a lower initial potential energy, and therefore, a more stable molecule.[4][6][7][8] Branched-chain alkanes consistently exhibit lower heats of combustion than their linear isomers, indicating they are in a more stable, lower-energy state.[4][5]

The origins of this enhanced stability have been a subject of considerable discussion. While steric hindrance from branching might intuitively suggest destabilization, modern computational and experimental evidence points to a more complex interplay of factors:

-

Electronic Effects : One prevailing explanation involves stabilizing electronic interactions. This includes geminal σ→σ* delocalization, a form of hyperconjugation that is more effective in branched structures.[1]

-

Intramolecular Forces : Attractive intramolecular London dispersion forces can lead to a stabilization of congested, compact structures.[9]

-

Steric and Electrostatic Analysis : Advanced density functional theory (DFT) analyses have revealed that branched alkanes possess less destabilizing steric energy than linear alkanes.[3][10] This is counteracted by a destabilizing quantum energy term, leaving a net stabilizing effect from electrostatic and electron correlation energies, which favor the more compact structure of branched alkanes.[3][10][11]

Data Presentation: Thermodynamic Properties of Alkane Isomers

The following tables summarize the standard heats of formation and combustion for isomers of pentane (B18724) (C₅H₁₂) and hexane (B92381) (C₆H₁₄), illustrating the stabilizing effect of branching.

Table 1: Thermodynamic Data for Pentane Isomers

| Isomer | Structure | ΔHf° (kJ/mol) | ΔHc° (kJ/mol) |

| n-Pentane | CH₃(CH₂)₃CH₃ | -146.8 | -3509 |

| Isopentane (2-Methylbutane) | (CH₃)₂CHCH₂CH₃ | -154.0 | -3502 |

| Neopentane (2,2-Dimethylpropane) | (CH₃)₄C | -167.2 | -3494 |

Data sourced from the NIST Chemistry WebBook.

Table 2: Thermodynamic Data for Hexane Isomers

| Isomer | ΔHf° (kJ/mol) | ΔHc° (kJ/mol) |

| n-Hexane | -167.2 | -4163 |

| 2-Methylpentane | -174.5 | -4156 |

| 3-Methylpentane | -172.2 | -4158 |

| 2,2-Dimethylbutane | -185.9 | -4145 |

| 2,3-Dimethylbutane | -179.1 | -4152 |

Data sourced from the NIST Chemistry WebBook.

Conformational Analysis and Steric Hindrance

Conformational analysis, the study of the energetics associated with rotation around single bonds, is crucial for understanding the stability and behavior of branched alkanes.[12][13] Branching introduces steric hindrance, which is the repulsive interaction that occurs when non-bonded atoms are forced into close proximity.[14] This leads to two primary types of strain that can destabilize specific conformations:

-

Torsional Strain : Arises from the repulsion between electron clouds of bonds on adjacent carbon atoms in an eclipsed conformation.[13][15][16]

-

Steric Strain (van der Waals Strain) : Occurs when bulky groups are forced close to each other, causing their electron clouds to repel. A common example is the gauche interaction between two methyl groups in a staggered conformation of butane.[12][13]

For any open-chain alkane, the most stable conformation minimizes both torsional and steric strain by keeping bonds in a staggered arrangement and placing the largest substituents anti (180° apart) to one another.[15] Highly branched alkanes, especially those with bulky tertiary-butyl groups, can experience significant steric strain that influences their preferred conformations and reactivity.[12]

Caption: Potential energy diagram for 2-methylbutane rotation.

Reactivity and Bond Dissociation Energies (BDE)

While highly branched alkanes are thermodynamically stable as whole molecules, the reactivity at specific sites within the molecule tells a different story. This is best understood by examining C-H bond dissociation energies (BDEs). The BDE is the enthalpy change required to break a specific bond homolytically, forming two radicals.[17][18]

A lower BDE indicates a weaker bond, which is more easily broken and thus more reactive in radical reactions. For alkanes, the C-H BDE follows a clear trend: tertiary (3°) < secondary (2°) < primary (1°) .[19][20] This means the tertiary C-H bond at a branch point is the weakest and most susceptible to abstraction in reactions like halogenation or combustion.

This principle is vividly illustrated in mass spectrometry. During fragmentation, cleavage preferentially occurs at the branching point because it leads to the formation of a more stable secondary or tertiary carbocation.[21][22][23] Consequently, the mass spectra of branched alkanes are dominated by peaks corresponding to these stable carbocations, while the molecular ion peak is often weak or absent.[21][22][24]

Data Presentation: C-H Bond Dissociation Energies

Table 3: Representative C-H Bond Dissociation Energies (BDEs) in Alkanes

| Bond Type | Example Molecule | BDE (kJ/mol) |

| Primary (1°) | CH₃CH₂–H | 423 |

| Secondary (2°) | (CH₃)₂CH–H | 413 |

| Tertiary (3°) | (CH₃)₃C–H | 404 |

Data sourced from multiple chemistry resources, values are approximate.[17][19][20]

Caption: Mass spectral fragmentation of 2-methylpentane.

Experimental Protocols

The characterization of highly branched alkanes relies on a suite of analytical techniques. Below are standardized protocols for key experiments.

Gas Chromatography-Mass Spectrometry (GC-MS) Analysis

GC-MS is the premier technique for separating and identifying volatile and semi-volatile compounds like alkane isomers.[25][26]

Objective : To separate and identify the components of a mixed alkane sample.

Methodology :

-

Sample Preparation :

-

Instrumentation (Typical Parameters) :

-

Gas Chromatograph : Agilent 8890 GC or equivalent.

-

Column : HP-5ms or equivalent non-polar capillary column (e.g., 30 m x 0.25 mm ID, 0.25 µm film thickness).

-

Carrier Gas : Helium at a constant flow rate of 1.0 mL/min.

-

Inlet : Split/splitless injector at 250°C with a split ratio of 50:1.

-

Oven Program : Initial temperature of 40°C, hold for 2 minutes. Ramp at 10°C/min to 300°C, hold for 5 minutes.

-

Mass Spectrometer : Agilent 5977B MSD or equivalent.

-

Ionization Mode : Electron Ionization (EI) at 70 eV.

-

Mass Range : Scan from m/z 35 to 550.

-

Interface Temperature : 280°C.

-

-

Data Analysis :

Caption: Standard workflow for GC-MS analysis of alkanes.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR provides definitive structural elucidation by probing the chemical environment of ¹H and ¹³C nuclei.

Objective : To determine the precise carbon skeleton and connectivity of a purified branched alkane.

Methodology :

-

Sample Preparation :

-

Dissolve 5-10 mg of the purified alkane in ~0.6 mL of a deuterated solvent (e.g., CDCl₃).

-

Add a small amount of tetramethylsilane (B1202638) (TMS) as an internal standard (δ = 0.00 ppm).

-

Transfer the solution to a 5 mm NMR tube.

-

-

Instrumentation and Experiments :

-

Spectrometer : Bruker Avance III 400 MHz or equivalent.

-

¹H NMR : Acquire a standard one-dimensional proton spectrum. Protons in alkanes typically resonate between 0.5-2.0 ppm. Chemical shifts distinguish primary (methyl), secondary (methylene), and tertiary (methine) protons.[27]

-

¹³C NMR : Acquire a proton-decoupled carbon spectrum. This provides the number of chemically non-equivalent carbons.

-

DEPT (Distortionless Enhancement by Polarization Transfer) : Run DEPT-90 and DEPT-135 experiments to differentiate between CH, CH₂, and CH₃ groups.

-

2D NMR (COSY, HSQC) : For complex, highly branched structures, run 2D experiments.

-

COSY (Correlation Spectroscopy) : Identifies proton-proton (¹H-¹H) spin-spin coupling, revealing adjacent protons.

-

HSQC (Heteronuclear Single Quantum Coherence) : Correlates directly bonded protons and carbons (¹H-¹³C).

-

-

-

Data Interpretation :

Synthesis of a Highly Branched Alkane via Grignard Reaction

Many highly branched alkanes are not commercially available and require custom synthesis for study.

Objective : To synthesize 5,7-disubstituted C19 H-branch alkane as a model compound.[29]

Methodology :

-

Step 1: Grignard Reagent Formation :

-

React an appropriate alkyl halide (e.g., 1-bromoheptane) with magnesium turnings in anhydrous diethyl ether under an inert atmosphere (N₂ or Ar) to form the Grignard reagent (heptylmagnesium bromide).

-

-

Step 2: Carbonyl Addition :

-

Slowly add a ketone (e.g., 5-nonanone) dissolved in anhydrous ether to the cooled Grignard reagent.

-

Allow the reaction to stir at room temperature to form the magnesium alkoxide intermediate.

-

Quench the reaction by carefully adding a saturated aqueous solution of ammonium (B1175870) chloride (NH₄Cl) to yield the tertiary alcohol.

-

-

Step 3: Dehydration & Hydrogenation :

-

Dehydrate the purified tertiary alcohol using a strong acid catalyst (e.g., phosphoric acid) with heating to produce a mixture of alkene isomers.[29]

-

Hydrogenate the resulting alkenes using a catalyst such as 10% Palladium on Carbon (Pd/C) under an atmosphere of hydrogen gas to yield the final saturated branched alkane.[29]

-

-

Purification and Characterization :

-

Purify the final product at each step using column chromatography or distillation.

-

Confirm the structure of the final alkane using the GC-MS and NMR protocols described above.

-

References

- 1. researchgate.net [researchgate.net]

- 2. chemistry.stackexchange.com [chemistry.stackexchange.com]

- 3. Density functional steric analysis of linear and branched alkanes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. benchchem.com [benchchem.com]

- 5. Alkane - Wikipedia [en.wikipedia.org]

- 6. Relative Stability of Acyclic Alkanes | OpenOChem Learn [learn.openochem.org]

- 7. Khan Academy [khanacademy.org]

- 8. Video: Combustion Energy: A Measure of Stability in Alkanes and Cycloalkanes [jove.com]

- 9. reddit.com [reddit.com]

- 10. pubs.acs.org [pubs.acs.org]

- 11. quora.com [quora.com]

- 12. 3.7. Conformational analysis | Organic Chemistry 1: An open textbook [courses.lumenlearning.com]

- 13. scribd.com [scribd.com]

- 14. fiveable.me [fiveable.me]

- 15. Conformational Analysis of Alkanes – Organic Chemistry: Fundamental Principles, Mechanisms, Synthesis and Applications [open.maricopa.edu]

- 16. youtube.com [youtube.com]

- 17. Bond dissociation energy - Wikipedia [en.wikipedia.org]

- 18. Bond Dissociation Energies and Reaction Enthalpies - Chad's Prep® [chadsprep.com]

- 19. pubs.acs.org [pubs.acs.org]

- 20. pubs.acs.org [pubs.acs.org]

- 21. benchchem.com [benchchem.com]

- 22. Video: Mass Spectrometry: Branched Alkane Fragmentation [jove.com]

- 23. ch.ic.ac.uk [ch.ic.ac.uk]

- 24. faculty.uobasrah.edu.iq [faculty.uobasrah.edu.iq]

- 25. benchchem.com [benchchem.com]

- 26. Improved GC/MS method for quantitation of n-alkanes in plant and fecal material - PubMed [pubmed.ncbi.nlm.nih.gov]

- 27. benchchem.com [benchchem.com]

- 28. In Situ Characterization of Mixtures of Linear and Branched Hydrocarbons Confined within Porous Media Using 2D DQF-COSY NMR Spectroscopy - PMC [pmc.ncbi.nlm.nih.gov]

- 29. pearl.plymouth.ac.uk [pearl.plymouth.ac.uk]

Methodological & Application

Application Note: Gas Chromatography Method for the Analysis of 5-Ethyl-2,2,6-trimethylheptane

Audience: Researchers, scientists, and drug development professionals.

Purpose: This document provides a detailed methodology for the separation and identification of the branched alkane 5-Ethyl-2,2,6-trimethylheptane using gas chromatography.

Introduction

This compound is a saturated branched-chain hydrocarbon. The analysis of such compounds is crucial in various fields, including fuel analysis, environmental monitoring, and as intermediates in chemical synthesis. Gas chromatography (GC) is a powerful and widely used technique for the separation and analysis of volatile and semi-volatile organic compounds like branched alkanes. This application note details a robust GC method coupled with either a Flame Ionization Detector (FID) or a Mass Spectrometer (MS) for the qualitative and quantitative analysis of this compound.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in Table 1. These properties are essential for understanding its behavior during chromatographic analysis.

Table 1: Physicochemical Properties of this compound

| Property | Value | Reference |

| Molecular Formula | C₁₂H₂₆ | [1] |

| Molecular Weight | 170.33 g/mol | [1] |

| CAS Number | 62199-15-9 | [1] |

| Boiling Point (estimated) | 187 °C |

Gas Chromatography Method

The separation of branched alkanes is typically achieved using non-polar capillary columns, where elution is primarily based on the boiling point of the analytes. A standard non-polar stationary phase, such as 5% Phenyl Polysiloxane, is recommended for this application.

Recommended GC Parameters

The following table outlines the recommended starting parameters for the GC analysis of this compound. These parameters may require optimization based on the specific instrument and analytical goals.

Table 2: Recommended Gas Chromatography (GC) Method Parameters

| Parameter | Recommended Setting |

| Gas Chromatograph | Agilent 7890 or equivalent |

| Column | DB-5ms (or equivalent 5% Phenyl Polysiloxane), 30 m x 0.25 mm ID, 0.25 µm film thickness |

| Carrier Gas | Helium, constant flow at 1.0 mL/min |

| Inlet | Split/Splitless |

| Inlet Temperature | 250 °C |

| Injection Volume | 1 µL |

| Split Ratio | 50:1 (can be adjusted based on concentration) |

| Oven Temperature Program | Initial: 50 °C, hold for 2 minRamp: 10 °C/min to 250 °CHold: 5 min at 250 °C |

| Detector | Flame Ionization Detector (FID) or Mass Spectrometer (MS) |

| FID Temperature | 300 °C |

| FID H₂ Flow | 30 mL/min |

| FID Air Flow | 300 mL/min |

| FID Makeup Gas (N₂) Flow | 25 mL/min |

| MS Transfer Line Temp | 280 °C |

| MS Ion Source Temp | 230 °C |

| MS Quadrupole Temp | 150 °C |

| MS Ionization Mode | Electron Ionization (EI) at 70 eV |

| MS Scan Range | m/z 40-300 |

Experimental Protocols

Standard Preparation

-

Primary Stock Solution (1000 µg/mL): Accurately weigh approximately 10 mg of this compound standard into a 10 mL volumetric flask. Dissolve and bring to volume with a suitable solvent such as hexane (B92381) or pentane.

-

Working Standard Solutions: Prepare a series of working standard solutions by serial dilution of the primary stock solution to create a calibration curve (e.g., 1, 5, 10, 25, 50, 100 µg/mL).

-

n-Alkane Standard Solution: To determine the Kovats Retention Index, prepare a mixed standard solution of n-alkanes (e.g., C10 to C14) in hexane.

Sample Preparation

Samples should be diluted in a suitable solvent (e.g., hexane) to a concentration that falls within the calibration range of the working standards. If the sample matrix is complex, a sample cleanup procedure such as solid-phase extraction (SPE) may be necessary.

Chromatographic Analysis

-

Equilibrate the GC system with the parameters outlined in Table 2.

-

Inject the n-alkane standard solution to determine the retention times of the n-alkanes.

-

Inject the working standard solutions to establish the calibration curve and determine the retention time of this compound.

-

Inject the prepared samples.

Data Analysis and Quantification

-